
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activity and therapeutic benefits.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(3-methyl-4-ethoxyphenyl)sulfonyl]piperazinecarboxylate
- Ethyl 4-[(3-methyl-4-butoxyphenyl)sulfonyl]piperazinecarboxylate
Uniqueness
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxy group, for example, may influence its solubility and reactivity compared to similar compounds with different alkoxy groups.
Propiedades
IUPAC Name |
ethyl 4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-4-12-24-16-7-6-15(13-14(16)3)25(21,22)19-10-8-18(9-11-19)17(20)23-5-2/h6-7,13H,4-5,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQZKJVLWUNZKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
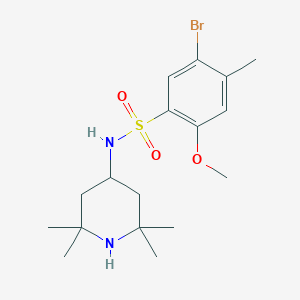
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345485.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345486.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345490.png)
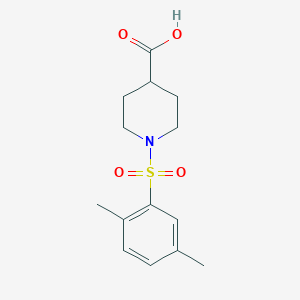


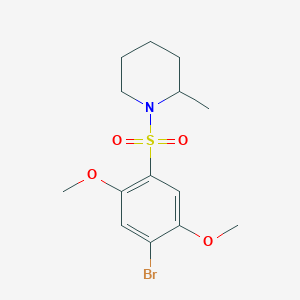
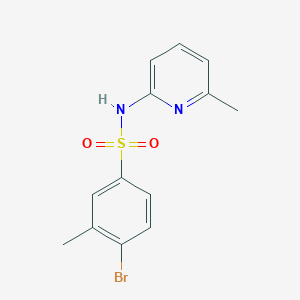
amine](/img/structure/B345531.png)
amine](/img/structure/B345532.png)
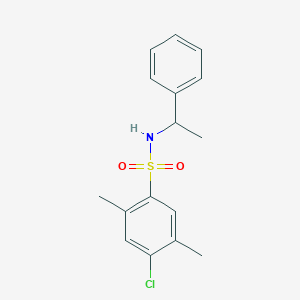
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345538.png)
![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene](/img/structure/B345540.png)
